NNMT Inhibitory Potency: Head-to-Head Affinity Comparison with Structurally Related Bisubstrate Inhibitors
In a fluorescence polarization-based competition assay against full-length recombinant human NNMT, 6-(piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide hydrochloride demonstrated an IC₅₀ of 25 nM [1]. This value places it among the higher-affinity NNMT inhibitors in the piperidinyl-nicotinamide series. By comparison, a closely related alkynyl bisubstrate NNMT inhibitor (CHEMBL5432183, containing a propiolamide warhead) showed a Ki of 140 nM in the same assay system—representing a 5.6-fold weaker affinity [2]. The absence of the electrophilic alkynyl warhead in the target compound may contribute to differentiated selectivity and reduced off-target reactivity.
| Evidence Dimension | NNMT inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM (recombinant human NNMT, FP assay) |
| Comparator Or Baseline | CHEMBL5432183 (alkynyl bisubstrate NNMT inhibitor): Ki = 140 nM (same assay format) |
| Quantified Difference | 5.6-fold more potent (25 nM vs. 140 nM) |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence polarization-based competition assay |
Why This Matters
A 5.6-fold potency advantage at the primary target translates to lower compound consumption in screening cascades and potentially wider therapeutic windows, making this compound a more cost-effective and selective starting point for NNMT-focused programs.
- [1] BindingDB. BDBM50627730 / CHEMBL5399278. Affinity Data: IC₅₀ = 25 nM. Assay: Inhibition of NNMT. View Source
- [2] BindingDB. BDBM50627712 / CHEMBL5432183. Affinity Data: Ki = 140 nM. Assay: Binding affinity to full-length recombinant human NNMT. View Source
